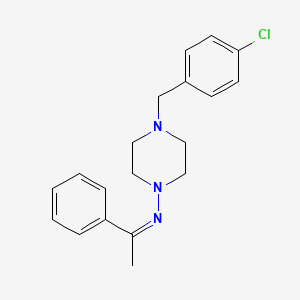
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as Trazodone, is a psychoactive compound that is primarily used as an antidepressant medication. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a highly researched compound, and its unique chemical properties make it an important molecule for scientific research.
Wirkmechanismus
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine's mechanism of action is not fully understood, but it is believed to work by blocking serotonin receptors and inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the brain, which can help to regulate mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, it can cause sedation, dizziness, and other side effects. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have antihistamine and alpha-adrenergic blocking properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established safety profile and has been extensively studied in humans. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can have variable effects depending on the individual, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in treating other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine is a highly researched compound with a unique chemical structure and a wide range of potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to be effective in treating depression, anxiety, and insomnia. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can be synthesized through a variety of methods. One common method involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)piperazine in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating depression, anxiety, and insomnia. Additionally, it has been investigated for its potential use in treating Alzheimer's disease, schizophrenia, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKSYNVQJOVIS-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)